molecular formula C48H80O112S24 B178065 gamma-Cyclodextrin sulfate CAS No. 126881-41-2

gamma-Cyclodextrin sulfate

Cat. No.: B178065
CAS No.: 126881-41-2
M. Wt: 3219 g/mol
InChI Key: VHPVZEYUFNJLJZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Gamma-Cyclodextrin sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfated hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

    Substitution: Nucleophiles like amines or thiols in aprotic solvents under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfate groups.

Comparison with Similar Compounds

Gamma-Cyclodextrin sulfate is unique compared to other cyclodextrin derivatives due to its larger cavity size and the presence of sulfate groups. Similar compounds include:

    Alpha-Cyclodextrin sulfate: Smaller cavity size, used for smaller guest molecules.

    Beta-Cyclodextrin sulfate: Intermediate cavity size, commonly used for a wide range of applications.

    Hydroxypropyl-gamma-Cyclodextrin: Modified with hydroxypropyl groups, enhancing solubility and reducing toxicity.

This compound stands out due to its ability to form stable inclusion complexes with larger molecules and its enhanced solubility and bioavailability .

Properties

IUPAC Name

[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecasulfooxy-10,15,20,25,30,35,40-heptakis(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80O112S24/c49-161(50,51)121-1-9-17-25(145-169(73,74)75)33(153-177(97,98)99)41(129-9)138-18-10(2-122-162(52,53)54)131-43(35(155-179(103,104)105)26(18)146-170(76,77)78)140-20-12(4-124-164(58,59)60)133-45(37(157-181(109,110)111)28(20)148-172(82,83)84)142-22-14(6-126-166(64,65)66)135-47(39(159-183(115,116)117)30(22)150-174(88,89)90)144-24-16(8-128-168(70,71)72)136-48(40(160-184(118,119)120)32(24)152-176(94,95)96)143-23-15(7-127-167(67,68)69)134-46(38(158-182(112,113)114)31(23)151-175(91,92)93)141-21-13(5-125-165(61,62)63)132-44(36(156-180(106,107)108)29(21)149-173(85,86)87)139-19-11(3-123-163(55,56)57)130-42(137-17)34(154-178(100,101)102)27(19)147-171(79,80)81/h9-48H,1-8H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105)(H,106,107,108)(H,109,110,111)(H,112,113,114)(H,115,116,117)(H,118,119,120)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPVZEYUFNJLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(OC(C(C4OS(=O)(=O)O)OS(=O)(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC8C(OC(C(C8OS(=O)(=O)O)OS(=O)(=O)O)OC9C(OC(O2)C(C9OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80O112S24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3219 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120825-96-9, 126881-41-2
Record name gamma-Cyclodextrin, hexadecakis(hydrogen sulfate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120825969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Cyclodextrin, hydrogen sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126881412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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